Norethindrone 3-Ethyl Ether
Overview
Description
Norethindrone 3-Ethyl Ether, also known as 3-ethoxy-19-nor-17α-pregna-3,5-dine-20-yn-17-ol, is a medication used in combination with estrogen or alone in hormonal contraceptives, hormone replacement therapy, and in the treatment of gynecological disorders .
Synthesis Analysis
The synthesis of Norethindrone 3-Ethyl Ether involves the reaction with toluene-4-sulfonic acid in tetrahydrofuran at 25°C for 12 hours . The molecular formula of Norethindrone 3-Ethyl Ether is C22H30O2 .Molecular Structure Analysis
The molecular structure of Norethindrone 3-Ethyl Ether is represented by the SMILES notation: CCOC1=CC2=CC[C@@H]3C@H[C@H]3CC[C@@]4(O)C#C)[C@H]2CC1 . The molecular weight is 326.47 .Chemical Reactions Analysis
Ethers, such as Norethindrone 3-Ethyl Ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis
The molecular formula of Norethindrone 3-Ethyl Ether is C22H30O2 and the molecular weight is 326.47 . The storage temperature is +4°C .Scientific Research Applications
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Contraception
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Menopause Symptom Management
- Application : This combination of hormones is used to reduce the number and severity of hot flashes due to menopause .
- Method : The medication is taken orally, and it works by increasing levels of the hormone estrogen in the body, which decreases the symptoms of menopause .
- Outcome : Improved management of menopausal symptoms such as hot flashes .
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Prevention of Osteoporosis
- Application : The combination of Norethindrone Acetate and Ethinyl Estradiol may be used to prevent osteoporosis after menopause .
- Method : The medication is taken orally, and it works by maintaining adequate levels of estrogen in the body, which is important for bone health .
- Outcome : Reduced risk of developing osteoporosis after menopause .
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Regulation of Menstruation
- Application : Progesterone, such as Norethindrone, is a female hormone important for the regulation of ovulation and menstruation .
- Method : The medication is taken orally and works by regulating the hormonal balance in the body .
- Outcome : Regular menstrual cycles and reduced menstrual discomfort .
Safety And Hazards
Norethindrone 3-Ethyl Ether may cause serious side effects. It may cause sudden vision loss, bulging eyes, or severe headache; swelling, rapid weight gain; unusual vaginal bleeding; missed menstrual periods; pelvic pain (especially on one side); a breast lump; a light-headed feeling, like you might pass out; increased thirst, increased urination; liver problems–loss of appetite, stomach pain (upper right side), dark urine, jaundice (yellowing of the skin or eyes); or signs of a blood clot–sudden numbness or weakness, problems with vision or speech, chest pain, shortness of breath, swelling or redness in an arm or leg .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUNBJUTBPRZJT-ZCPXKWAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C#C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021161 | |
Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norethindrone 3-Ethyl Ether | |
CAS RN |
96487-85-3 | |
Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96487-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norethindrone 3-ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096487853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17alpha)-3-ethoxy-19-norpregna-3,5-dien-20-yn-17-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORETHINDRONE 3-ETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWL75G8KB6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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